![molecular formula C22H26N2O2 B269440 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269440.png)
4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential anti-cancer agent due to its ability to selectively target cancer cells that exhibit high levels of ribosomal DNA (rDNA) transcription.
Wirkmechanismus
4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of a functional transcription initiation complex. This results in the inhibition of ribosomal RNA synthesis and subsequent disruption of ribosome biogenesis, which is essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to cell cycle arrest and apoptosis, which is thought to be the mechanism by which 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide inhibits tumor growth. 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide is its specificity for cancer cells that exhibit high levels of rDNA transcription, which reduces the potential for off-target effects. 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has also been shown to have low toxicity in preclinical studies, which is a desirable characteristic for a potential anti-cancer agent. However, 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide involves the induction of DNA damage, which may limit its potential as a long-term treatment option.
Zukünftige Richtungen
Future research on 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide will likely focus on optimizing its pharmacokinetic properties and developing more efficient synthesis methods. Additionally, further studies will be needed to determine the efficacy and safety of 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide in clinical trials. Other potential future directions for 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide research include investigating its potential as a treatment for other diseases such as inflammatory disorders and viral infections. Finally, 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide may also be used as a tool compound for studying the role of ribosome biogenesis in cancer and other diseases.
Synthesemethoden
The synthesis of 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the reaction between 4-bromo-N-ethyl-N-phenylbenzamide and cyclohexyl isocyanate to form the desired product. The final compound is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells that exhibit high levels of rDNA transcription, which is a hallmark of many types of cancer. 4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide has been tested in preclinical studies on a range of cancer types including breast, ovarian, and pancreatic cancer, and has shown promising results in inhibiting tumor growth.
Eigenschaften
Produktname |
4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide |
---|---|
Molekularformel |
C22H26N2O2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
4-(cyclohexanecarbonylamino)-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C22H26N2O2/c1-2-24(20-11-7-4-8-12-20)22(26)18-13-15-19(16-14-18)23-21(25)17-9-5-3-6-10-17/h4,7-8,11-17H,2-3,5-6,9-10H2,1H3,(H,23,25) |
InChI-Schlüssel |
SJAQDMZGCITRTQ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.